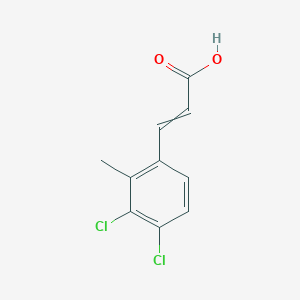
3,4-Dichloro-2-methylcinnamic acid
Vue d'ensemble
Description
3,4-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields
Continuous flow reactors: For large-scale production with better control over reaction parameters
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 3,4-Dichloro-2-methylbenzoic acid
Reduction: 3,4-Dichloro-2-methylbenzyl alcohol
Substitution: 3,4-Dichloro-2-methylbenzene derivatives
Applications De Recherche Scientifique
3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating diseases
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:
Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes
Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorocinnamic acid
- 2-Methylcinnamic acid
- 3,4-Dimethylcinnamic acid
Comparison
3,4-Dichloro-2-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,4-Dichlorocinnamic acid, the additional methyl group in this compound may enhance its lipophilicity and membrane permeability. In contrast, 2-Methylcinnamic acid lacks the chlorine atoms, which may result in different reactivity and biological properties.
Propriétés
IUPAC Name |
3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQUPKVOPIRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


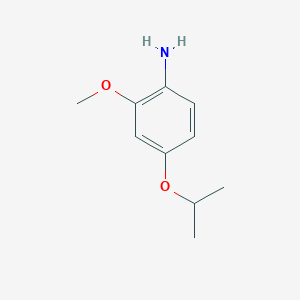


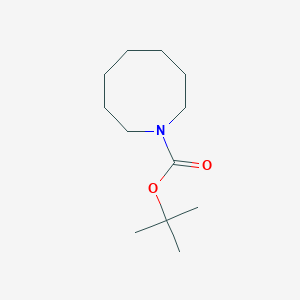
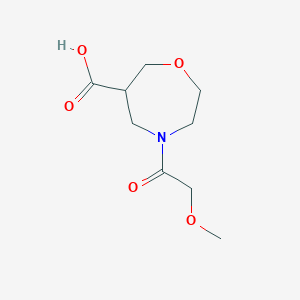
![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)

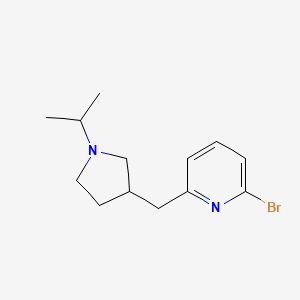
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
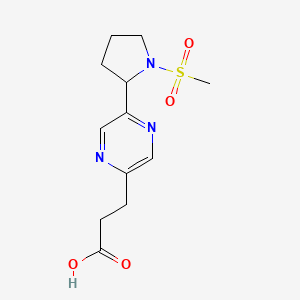
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
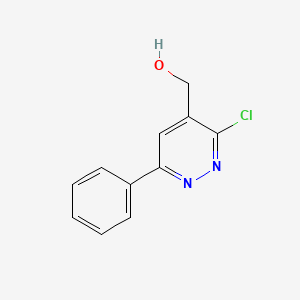
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
